

An In-depth Technical Guide to the Spectral Data of Propylcyclohexane

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Compound of Interest

Compound Name: *Propylcyclohexane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **propylcyclohexane** (C_9H_{18}), a saturated hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of **propylcyclohexane** in various research and development applications.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of **propylcyclohexane**.

1H NMR Spectral Data

The 1H NMR spectrum of **propylcyclohexane** in $CDCl_3$ displays signals corresponding to the different proton environments in the molecule. Due to the complex overlapping of signals for the cyclohexyl ring protons, some are reported as multiplets within a range.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
CH ₃ (propyl)	~ 0.87	Triplet	3H
CH ₂ (propyl, middle)	~ 1.22	Multiplet	2H
CH ₂ (propyl, attached to ring)	~ 1.18 - 1.31	Multiplet	2H
Cyclohexyl Protons	~ 1.10 - 1.77	Multiplet	11H

Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due to conformational mobility and signal overlap. The data presented is an aggregation from available spectra.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique electronic environment.

Carbon Assignment	Chemical Shift (δ) ppm
C1 (Cyclohexyl, attached to propyl)	~ 38.0
C2, C6 (Cyclohexyl)	~ 34.0
C3, C5 (Cyclohexyl)	~ 27.0
C4 (Cyclohexyl)	~ 26.8
CH ₂ (Propyl, attached to ring)	~ 37.5
CH ₂ (Propyl, middle)	~ 20.0
CH ₃ (Propyl)	~ 14.5

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions. The data is compiled from publicly available spectral databases.

IR Spectral Data

The infrared spectrum of **propylcyclohexane** is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
2927 - 2854	C-H Stretch	Alkane (CH ₂ , CH ₃)
1465 - 1448	C-H Bend (Scissoring)	CH ₂
1375	C-H Bend (Symmetric)	CH ₃

Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, 3200-3600 cm⁻¹ for O-H) is characteristic of a saturated hydrocarbon.[\[1\]](#)

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **propylcyclohexane** shows a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane ring.

m/z	Relative Intensity (%)	Proposed Fragment
126	~14	[C ₉ H ₁₈] ⁺ (Molecular Ion)
97	~2	[C ₇ H ₁₃] ⁺
83	100	[C ₆ H ₁₁] ⁺ (Base Peak)
82	~47	[C ₆ H ₁₀] ⁺
69	~9	[C ₅ H ₉] ⁺
67	~13	[C ₅ H ₇] ⁺
55	~56	[C ₄ H ₇] ⁺
41	~31	[C ₃ H ₅] ⁺

Note: The base peak at m/z 83 corresponds to the loss of the propyl group (C₃H₇), resulting in a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H and ^{13}C NMR Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of **propylcyclohexane** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtration (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 .
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
- Tuning and Matching: The probe is tuned to the appropriate frequency for either ^1H or ^{13}C nuclei to ensure optimal signal detection.
- Acquisition Parameters:
 - ^1H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay

(e.g., 1-2 seconds).

- ^{13}C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) - FTIR

- Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of **propylcyclohexane** directly onto the center of the ATR crystal.
- Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}). The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

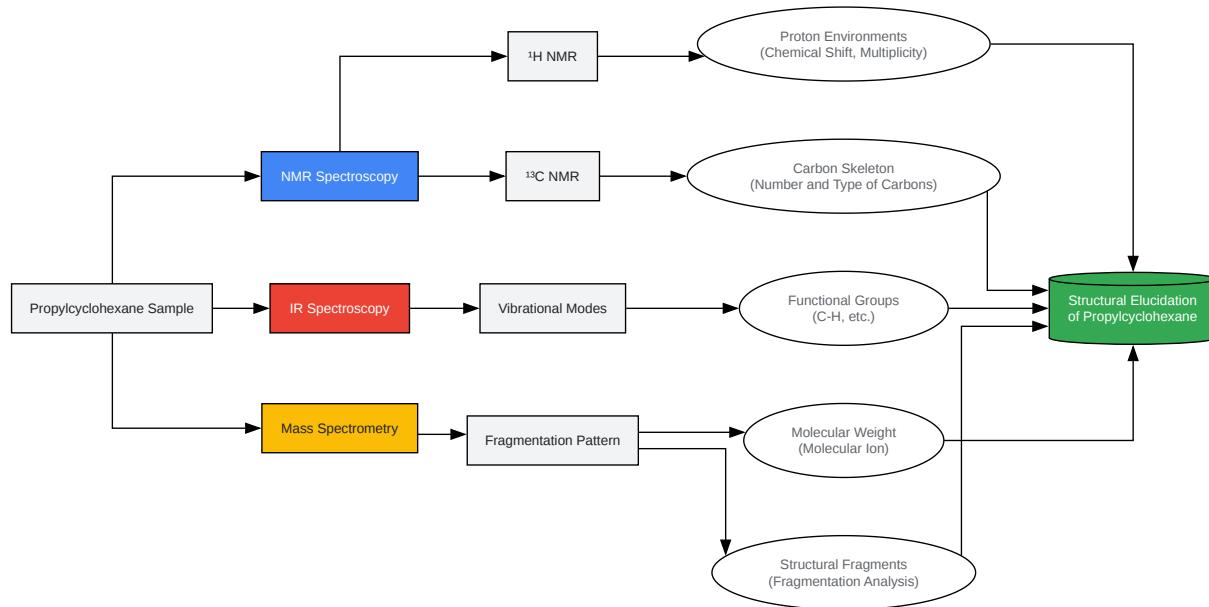
Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) - MS

- Sample Introduction: **Propylcyclohexane**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of **propylcyclohexane** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Ionization: In the ion source, the gaseous **propylcyclohexane** molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($M^{+\bullet}$).
- Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **propylcyclohexane** using the spectroscopic techniques discussed.



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Spectroscopic analysis workflow for structural determination.

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